molecular formula C18H20F3N3O3S B2843429 3-Methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine CAS No. 2379987-18-3

3-Methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine

Cat. No.: B2843429
CAS No.: 2379987-18-3
M. Wt: 415.43
InChI Key: WVLLSXCYSFGCEO-UHFFFAOYSA-N
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Description

3-Methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound with the molecular formula C18H20F3N3O3S and a molecular weight of 415.43 This compound is notable for its unique structure, which includes a trifluoromethyl group, a sulfonylpiperidine moiety, and a pyridazine ring

Preparation Methods

The synthesis of 3-Methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine involves multiple steps, typically starting with the preparation of the piperidine and pyridazine intermediates. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride .

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

3-Methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxy group, using reagents like sodium methoxide or lithium aluminum hydride

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

3-Methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound has been studied for its potential as a biochemical probe, helping to elucidate the mechanisms of various biological processes.

    Medicine: Preliminary research suggests that it may have therapeutic potential, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 3-Methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing neurological functions. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

3-Methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine can be compared to other similar compounds, such as:

    3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine: This compound shares a similar trifluoromethyl group and pyridazine ring but differs in the presence of a triazole moiety.

    3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine: Another similar compound with a trifluoromethyl group and pyridazine ring, but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-6-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O3S/c1-13-6-7-17(23-22-13)27-12-14-8-10-24(11-9-14)28(25,26)16-5-3-2-4-15(16)18(19,20)21/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLLSXCYSFGCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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